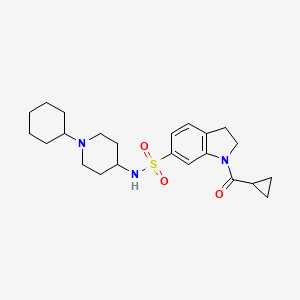![molecular formula C20H21ClN4O3S B2966887 4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1203373-39-0](/img/structure/B2966887.png)
4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a carboxamide group, a thiazole ring, and a phenyl ring with methoxy substituents . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring might be formed through a cyclization reaction, while the carboxamide group could be introduced through an amide coupling reaction . The thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, which could engage in hydrogen bonding interactions. The thiazole ring is a five-membered ring containing a sulfur and a nitrogen atom, which could contribute to the compound’s electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thiazole ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could make this compound soluble in polar solvents . The compound’s melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces it can form .Applications De Recherche Scientifique
Pesticidal Agents
Compounds with the benzothiazole moiety have been synthesized and evaluated for their pesticidal properties. They have shown promising results, particularly against pests like the oriental armyworm and diamondback moth . The efficacy of these compounds suggests potential applications in agricultural pest management.
Tyrosinase Inhibition
Derivatives of benzothiazole have been studied for their inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis . This application is significant in the development of treatments for conditions related to hyperpigmentation and could lead to novel skin lightening agents.
Antimelanogenesis Agents
The inhibition of tyrosinase activity by benzothiazole derivatives has also been explored for controlling melanogenesis . These compounds could be used to prevent excessive melanin production, which is a key factor in various skin disorders.
Anthelmintic Activity
Benzothiazole derivatives have been investigated for their anthelmintic (anti-parasitic) activity. This research could contribute to the development of new treatments for parasitic infections .
Insecticidal Activity
The insecticidal potential of benzothiazole compounds has been demonstrated in various studies. These compounds could serve as a basis for developing new insecticides that are more effective and possibly less harmful to the environment .
Acaricidal Activity
Some benzothiazole derivatives have shown effectiveness against spider mites, which are common pests affecting a variety of plants . This application could lead to the creation of targeted acaricides to protect crops.
Medicinal Chemistry
The structural diversity and biological activity of benzothiazole derivatives make them valuable in medicinal chemistry for the design of molecules with specific pharmacological properties .
Proteomics Research
Benzothiazole derivatives are used in proteomics research to study protein interactions and functions. They can serve as biochemical tools or probes due to their reactivity and binding capabilities .
Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its toxicity and reactivity. For example, if this compound were a drug, it could have side effects or toxicities at high doses . In terms of reactivity, certain functional groups like the amide could react with strong acids or bases .
Orientations Futures
Propriétés
IUPAC Name |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-27-16-5-3-4-15(18(16)28-2)22-19(26)24-8-10-25(11-9-24)20-23-14-7-6-13(21)12-17(14)29-20/h3-7,12H,8-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAJNJUHGYUPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)



![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)
![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)
![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)
![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)
![3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2966819.png)


![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)